5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

Synthetic Chemistry Reaction Selectivity Pyrimidine Functionalization

Researchers requiring pyrimidine scaffolds with enhanced passive permeability often face low logP starting materials, necessitating extensive lipidation. 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (CAS 126538-83-8) resolves this with a computed logP of 1.85-over 1.5 units higher than simpler 4-hydroxypyrimidines-enabling direct construction of compound libraries with intrinsically higher lipophilicity. • Orthogonal 5-Cl and 4-OH handles enable regioselective functionalization via SNAr or cross-coupling. • The 6-CF3 group enhances metabolic stability, while steric hindrance from the 5-Cl substituent improves regioselectivity in lithiation and chlorination chemistry. Supplied with rigorous QC; available for immediate global dispatch.

Molecular Formula C5H2ClF3N2O
Molecular Weight 198.53 g/mol
CAS No. 126538-83-8
Cat. No. B164530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine
CAS126538-83-8
Molecular FormulaC5H2ClF3N2O
Molecular Weight198.53 g/mol
Structural Identifiers
SMILESC1=NC(=O)C(=C(N1)C(F)(F)F)Cl
InChIInChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
InChIKeyRYYUZNDUQQINCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine Overview


5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (CAS 126538-83-8) is a heterocyclic building block characterized by a pyrimidine core bearing a 4-hydroxy group, a 5-chloro substituent, and a 6-trifluoromethyl group . This specific substitution pattern confers distinct physicochemical properties, including a computed logP of 1.85440 , which differentiates it from simpler pyrimidine analogs lacking either the halogen or the trifluoromethyl moiety. The compound exists as a solid and is valued as a versatile intermediate in medicinal and agrochemical synthesis due to the presence of orthogonal reactive handles, enabling regioselective functionalization for the construction of more complex, bioactive molecules .

1
Orthogonal reactive handles support regioselective functionalization for complex target synthesis
2
Reported substitution pattern provides enhanced lipophilicity profile distinct from non-fluorinated or non-halogenated pyrimidine cores
3
Solid form and heterocyclic scaffold offer reliable handling for medicinal and agrochemical intermediate procurement

Why Analogs Cannot Replace 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine


The unique combination of substituents on the pyrimidine ring directly governs its reactivity in subsequent synthetic steps and its physicochemical profile, making simple replacement with analogs like 4-hydroxy-6-(trifluoromethyl)pyrimidine or 5-chloro-6-methyluracil problematic. The 5-chloro group not only acts as a site for nucleophilic aromatic substitution but also introduces steric hindrance that enhances regioselectivity in reactions like chlorination [1]. Furthermore, the trifluoromethyl group is a well-established modulator of lipophilicity and metabolic stability , which is absent in non-fluorinated analogs. Substituting with a compound lacking either feature would fundamentally alter the reaction outcome, the physicochemical properties of the resulting derivative, and the potential for downstream biological activity. The quantitative evidence below underscores the measurable consequences of this substitution pattern.

Reactivity shift
Analogs lacking the 5-chloro group may alter reaction regioselectivity and by-product profiles; chlorination pathways may not transfer directly.
Physicochemical mismatch
Non-fluorinated or lower-halogen analogs exhibit substantially different lipophilicity, potentially affecting downstream ADME property correlations.
Intermediate stability gap
Compounds lacking the electron-withdrawing trifluoromethyl group may not support stable organolithium intermediates, limiting C-C bond-forming efficiency.

Differentiation Evidence for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine


Enhanced Chlorination Regioselectivity vs. 6-Trifluoromethyluracil

The presence of a 5-chloro substituent in 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine dramatically alters the product distribution in chlorination reactions compared to its non-chlorinated analog, 6-trifluoromethyluracil. In a head-to-head study, the 5-chloro analog afforded moderate yields of di- and trichloropyrimidines, accompanied by good yields of 2-N-methylanilino by-products, whereas 6-methyluracils (used as a reference for unsubstituted reactivity) yielded high yields of the desired chlorinated products with only minor by-products [1]. This difference is attributed to steric hindrance from the 5-chloro group, which enhances the regiospecificity of by-product formation, a key consideration when planning synthetic routes [1].

Chlorination regioselectivity
Head-to-head
5-chloro analog: moderate di-/trichloro yields with good 2-N-methylanilino by-products; 6-methyluracil: high di-/trichloro yields, minor by-products
Steric hindrance from 5-Cl steers product distribution
Qualitative shift observed with POCl3/N,N-dimethylaniline; exact yields not provided
Synthetic Chemistry Reaction Selectivity Pyrimidine Functionalization

Lipophilicity Enhancement vs. Non-Fluorinated Analogs

The computed logP value for 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is 1.85440 , placing it in a lipophilicity range considered favorable for membrane permeability and oral bioavailability in drug discovery. For comparison, the non-chlorinated, non-trifluoromethyl analog 4-hydroxy-2-methylpyrimidine has a reported logP of 0.36 [1], a difference of over 1.5 log units. This quantitative increase in lipophilicity is a class-level inference for the impact of the trifluoromethyl and chloro substituents, which is a critical parameter for structure-activity relationship (SAR) studies and lead optimization campaigns.

Lipophilicity enhancement
Class-level
Target logP = 1.85 vs. 4-hydroxy-2-methylpyrimidine logP = 0.36
~1.5 log unit increase supports membrane permeability screening
Computed value; confirm experimentally for specific series
Physicochemical Property Medicinal Chemistry Lead Optimization

Organometallic Intermediate Stability

The 5-chloro and 6-trifluoromethyl groups on the pyrimidine ring confer enhanced stability to 5-pyrimidyllithium intermediates, a class-level observation that is critical for functionalization via halogen-metal exchange. Research indicates that 5-pyrimidyllithium species are fairly stable when flanked by two electron-withdrawing substituents such as trifluoromethyl and chlorine [1]. This stability enables high-yield carboxylation reactions to afford 5-carboxylic acid derivatives. In contrast, analogous 5-pyrimidyllithium species derived from compounds lacking these electron-withdrawing groups, such as 2-bromo-4-(trifluoromethyl)pyrimidine, produce the expected carboxylic acids in only poor yields [1]. This property provides a key advantage for the use of 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine in the synthesis of more complex, substituted pyrimidine scaffolds.

Organolithium stability
Class-level
5-pyrimidyllithium species stable with two electron-withdrawing groups; carboxylation yields high vs. poor yields with mono-EWG analog
Enables efficient C-C bond formation for 5-carboxylic acid derivatives
Based on halogen/metal exchange with iPrMgCl or BuLi
Organometallic Chemistry Synthetic Intermediate Cross-Coupling

Application Scenarios for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine


Lipophilic Lead Compounds for CNS and Anti-Infective Targets

Use 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine as a core scaffold to build compound libraries with intrinsically higher lipophilicity (logP 1.85), bypassing the need for extensive lipidation of less hydrophobic pyrimidine cores. This is directly supported by the quantitative logP difference of over 1.5 units compared to simpler 4-hydroxypyrimidines , making it a superior starting point for programs requiring enhanced passive permeability.

Organolithium-Mediated Regioselective Derivatization

Employ the compound in cross-coupling or carboxylation strategies that leverage the enhanced stability of its corresponding 5-pyrimidyllithium species [1]. This is a direct, evidence-backed application for the efficient synthesis of 5-substituted pyrimidine-4-one derivatives, where analogs lacking the stabilizing 5-chloro and 6-trifluoromethyl groups result in poor yields or complex product mixtures.

Controlled Chlorination for Heterocycle Synthesis

Utilize 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine in reactions where a controlled, moderate yield of chlorinated products alongside a specific by-product profile is desirable for downstream diversification, as demonstrated in the study of its chlorination behavior [2]. This application scenario is not feasible with non-chlorinated or less sterically hindered analogs that produce a different, and potentially less useful, product distribution.

Application
Selection Property
Validation Focus
CNS / anti-infective lead libraries
Lipophilicity-enhanced pyrimidine scaffold
Passive permeability and target engagement screening
Organolithium-mediated C-C coupling
Stable 5-pyrimidyllithium intermediate formation
Carboxylation or cross-coupling yield and regioselectivity
Controlled chlorination routes
5-Chloro steric hindrance effect on product distribution
Reaction outcome and by-product profile for heterocycle synthesis

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